Methoxychlor-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

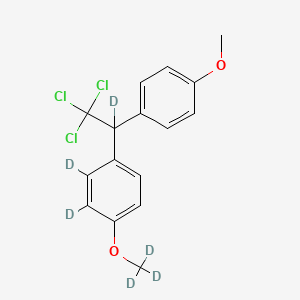

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,3D,7D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKOZHOLGAGEJT-HZKREGIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1C([2H])(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl)OC([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methoxychlor-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. This document is intended for use by professionals in research, analytical chemistry, and drug development who utilize isotopically labeled compounds as internal standards or tracers in quantitative analysis.

Introduction

This compound (dimethoxy-d6) is a stable isotope-labeled form of Methoxychlor, where the six hydrogen atoms on the two methoxy groups are replaced with deuterium.[1][2] This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, as it co-elutes with the parent compound but is distinguishable by its mass.[3] The parent compound, Methoxychlor, is a synthetic organochlorine insecticide that was developed as a replacement for DDT.[3][4] Although its use has been largely discontinued due to concerns about its persistence, bioaccumulation, and potential endocrine-disrupting properties, the analysis of Methoxychlor and its metabolites in environmental and biological samples remains an important area of study.[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. Data for the unlabeled Methoxychlor are provided for comparison.

General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,1'-(2,2,2-trichloroethylidene)bis[4-(methoxy-d3)-benzene] | [1][5] |

| Synonyms | This compound (dimethoxy-d6), DMDT-d6 | [1][3] |

| CAS Number | 106031-79-2 | [1][5] |

| Chemical Formula | C₁₆D₆H₉Cl₃O₂ | [1][5] |

| Molecular Weight | 351.68 g/mol | [1][5] |

| Exact Mass | 350.0514 g/mol | [2][5] |

| Isotopic Enrichment | ≥99 atom % D | [6] |

Physical Properties of this compound and Unlabeled Methoxychlor

| Property | This compound | Unlabeled Methoxychlor | Reference(s) |

| Appearance | White to off-white solid | Colorless to light-yellow crystalline solid | [3][7] |

| Density | 1.3 ± 0.1 g/cm³ | 1.41 g/cm³ (at 20 °C) | [2][3] |

| Boiling Point | 436.2 ± 45.0 °C at 760 mmHg | Decomposes | [2][3] |

| Melting Point | Not specified | 87 °C | [3] |

| Flash Point | 149.4 ± 28.8 °C | Not specified | [2] |

| LogP | 4.56 | Not specified | [2] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | Very low | [2][7] |

Solubility and Stability

| Property | Value | Reference(s) |

| Solubility | Ethanol: 100 mg/mL (with sonication). The parent compound is readily soluble in aromatic, chlorinated, and ketonic solvents. | [3][7] |

| Stability | Stable under recommended storage conditions. It is advised to re-analyze for chemical purity after three years. The parent compound decomposes on heating, producing toxic gases such as hydrogen chloride. | [6] |

| Storage | Solid: 4°C, protect from light. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month (protect from light). | [3] |

Spectroscopic Data (Expected)

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to be similar to that of unlabeled Methoxychlor, with a key difference in the molecular ion peak and fragment ions containing the deuterated methoxy groups. The molecular ion peak for this compound would be at m/z 350 (and its isotopic variants), corresponding to its exact mass, which is 6 mass units higher than the unlabeled compound (exact mass ~344 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will be significantly different from the unlabeled compound. The characteristic singlet corresponding to the methoxy protons (-OCH₃) around 3.78 ppm in unlabeled Methoxychlor will be absent in the spectrum of this compound. The signals for the aromatic and aliphatic protons on the main structure would remain.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the deuterated methoxy carbon. Due to the deuterium substitution, this carbon signal will likely appear as a multiplet (due to C-D coupling) and may have a slightly different chemical shift compared to the unlabeled compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of Methoxychlor. The most significant difference will be the presence of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Methoxychlor in various matrices. Below is a representative protocol for such an application using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Methoxychlor in a Sample Matrix using this compound as an Internal Standard

1. Objective: To accurately quantify the concentration of Methoxychlor in a prepared sample extract using an internal standard method with GC-MS.

2. Materials:

-

Sample extract (e.g., from soil, water, or biological tissue) in an appropriate solvent (e.g., hexane or acetonitrile).

-

Methoxychlor analytical standard of known concentration.

-

This compound internal standard (IS) solution of known concentration (e.g., 1 µg/mL in hexane).

-

GC-MS system with an electron ionization (EI) source and a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

3. Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of the Methoxychlor analytical standard.

-

To each calibration standard, add a constant, known amount of the this compound internal standard solution. This ensures the same concentration of IS in every standard.

-

-

Sample Preparation:

-

To a known volume of the sample extract, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of each calibration standard and the spiked sample into the GC-MS system.

-

The GC oven temperature program should be optimized to achieve baseline separation of Methoxychlor from other matrix components.

-

The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Monitor characteristic ions for both Methoxychlor and this compound. For example, monitor a quantifying and a qualifying ion for each analyte.

-

-

-

Data Analysis:

-

For each chromatogram, integrate the peak areas of the quantifying ions for both Methoxychlor and this compound.

-

Calculate the response ratio (Area of Methoxychlor / Area of this compound) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of Methoxychlor for the calibration standards.

-

Calculate the response ratio for the sample.

-

Determine the concentration of Methoxychlor in the sample by interpolating its response ratio on the calibration curve.

-

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical procedure.

Caption: Workflow for quantitative analysis using an internal standard.

Metabolic Pathway of Parent Compound

The primary metabolic pathway for the parent compound, Methoxychlor, involves demethylation in the liver, a reaction mediated by cytochrome P-450 enzymes. Understanding this pathway is crucial when studying the toxicokinetics of Methoxychlor.

Caption: Metabolic demethylation of Methoxychlor.

References

- 1. This compound (dimethoxy-d6) | LGC Standards [lgcstandards.com]

- 2. This compound | CAS#:106031-79-2 | Chemsrc [chemsrc.com]

- 3. Methoxychlor - Wikipedia [en.wikipedia.org]

- 4. ospar.org [ospar.org]

- 5. This compound (dimethoxy-d6) | LGC Standards [lgcstandards.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. Methoxychlor | C16H15Cl3O2 | CID 4115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Methoxychlor-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Methoxychlor-d6. The document details the synthetic pathway, experimental protocols, and analytical characterization of this deuterated analog of the organochlorine pesticide, Methoxychlor. This guide is intended for researchers in environmental science, toxicology, and drug metabolism studies who require a stable, isotopically labeled internal standard for quantitative analysis.

Introduction

Methoxychlor, 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane, is a synthetic organochlorine insecticide.[1] Due to its persistence and potential endocrine-disrupting effects, its presence in the environment is a significant concern.[2] Accurate quantification of Methoxychlor in various matrices is crucial for monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for this purpose, which necessitates the use of a stable, isotopically labeled internal standard. This compound, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium, is an ideal internal standard for such applications.[3] This guide outlines the synthesis of this compound, providing a detailed protocol for its preparation and characterization.

Synthetic Pathway

The synthesis of this compound is analogous to the established industrial synthesis of unlabeled Methoxychlor. The core of the synthesis is an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts-type condensation. The key to producing the deuterated analog is the use of a deuterated precursor, anisole-d3, where the methyl group is perdeuterated.

The overall reaction involves the acid-catalyzed condensation of two equivalents of anisole-d3 with one equivalent of chloral (trichloroacetaldehyde). The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of chloral, activating it for electrophilic attack by the electron-rich aromatic rings of anisole-d3.

Reaction Scheme:

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the precursor, anisole-d3, and the final product, this compound.

Synthesis of Anisole-d3

Anisole-d3 can be prepared via the Williamson ether synthesis, a reliable method for forming ethers. This involves the reaction of a phenoxide with a deuterated methylating agent.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the chosen anhydrous solvent.

-

Carefully add an equimolar amount of sodium hydroxide to the solution to form sodium phenoxide. The reaction is exothermic and should be cooled in an ice bath.

-

Once the phenoxide formation is complete, slowly add a stoichiometric amount of the deuterated methylating agent (e.g., CD3I) to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with a dilute NaOH solution to remove any unreacted phenol, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude anisole-d3 is purified by distillation to yield a colorless liquid.

Synthesis of this compound

This protocol describes the acid-catalyzed condensation of anisole-d3 with chloral.

Materials:

-

Anisole-d3 (from section 3.1 or commercially sourced)

-

Chloral (trichloroacetaldehyde) or chloral hydrate

-

Concentrated sulfuric acid (H2SO4)

-

Methanol

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of anisole-d3.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a stoichiometric amount of chloral from the dropping funnel to the stirred anisole-d3, maintaining the low temperature.

-

Once the addition of chloral is complete, begin the slow, dropwise addition of concentrated sulfuric acid. The temperature should be carefully controlled and not allowed to rise above 10 °C.

-

After the addition of sulfuric acid is complete, continue stirring the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is poured slowly into a beaker containing a mixture of crushed ice and water with constant stirring.

-

The crude this compound will precipitate as a solid.

-

The solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product is then washed with cold methanol to remove unreacted starting materials and byproducts.

-

The resulting solid is dried under vacuum.

-

For further purification, the crude this compound can be recrystallized from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Volume (mL) or Mass (g) |

| Anisole-d3 | 111.16 | 0.999 | x | y |

| Chloral | 147.39 | 1.51 | x/2 | z |

| Sulfuric Acid (conc.) | 98.08 | 1.84 | Catalytic | q |

| Reaction Conditions | ||||

| Temperature | 0-10 °C | |||

| Reaction Time | 2-4 hours | |||

| Expected Product | ||||

| This compound | 351.68 | - | - | - |

| Theoretical Yield | w g | |||

| Actual Yield | To be determined | |||

| Percent Yield | To be determined |

Table 2: Analytical and Spectroscopic Data of this compound

| Parameter | Expected Value/Characteristic |

| Physical Properties | |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | ~89 °C (similar to unlabeled) |

| Isotopic Purity | |

| Deuterium Incorporation | > 98 atom % D |

| Mass Spectrometry (EI) | |

| Molecular Ion (M+) | m/z 350, 352, 354 (isotopic pattern due to Cl) |

| Key Fragment Ions | Loss of -CCl3, cleavage of the ether linkage |

| Nuclear Magnetic Resonance (NMR) | |

| 1H NMR (CDCl3) | Absence of a singlet around 3.8 ppm (methoxy protons). Aromatic and methine protons will be visible. |

| 2H NMR (CHCl3) | A singlet corresponding to the -OCD3 groups. |

| 13C NMR (CDCl3) | A triplet for the deuterated methyl carbon due to C-D coupling. Other carbons will show expected shifts. |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) should be used to confirm the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion cluster corresponding to the presence of three chlorine atoms, shifted by +6 mass units compared to unlabeled Methoxychlor. The isotopic purity can be determined by comparing the intensity of the d6 isotopologue to any residual lower deuterated or unlabeled species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant feature in the ¹H NMR spectrum of this compound will be the absence of the singlet corresponding to the methoxy protons, which is typically observed around 3.8 ppm in the unlabeled compound. The aromatic protons and the single methine proton will still be present.

-

²H NMR: The ²H NMR spectrum will show a single resonance corresponding to the deuterium atoms in the methoxy groups, confirming the location of the isotopic label.

-

¹³C NMR: The carbon of the deuterated methoxy group will appear as a triplet due to coupling with deuterium.

-

-

Purity Analysis: The chemical purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Gas Chromatography with a suitable detector (e.g., Flame Ionization Detector or Electron Capture Detector). The purity should typically be ≥98%.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The described procedure, based on established organic chemistry principles, allows for the efficient preparation of this essential internal standard. Rigorous analytical characterization is paramount to ensure the identity, chemical purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for high-precision quantitative analyses in research and regulatory monitoring.

References

- 1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxychlor (ring-¹³Cââ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-4683-1.2 [isotope.com]

- 3. ojp.gov [ojp.gov]

Methoxychlor-d6 CAS number and molecular weight.

This technical guide provides a comprehensive overview of Methoxychlor-d6, including its core properties, and delves into the analytical methodologies and biological pathways associated with its non-deuterated counterpart, Methoxychlor. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Core Properties of this compound

This compound is the deuterium-labeled version of Methoxychlor, an organochlorine pesticide.[1] Its primary application in research is as an internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The inclusion of deuterium atoms results in a higher molecular weight than the parent compound, allowing for its distinct detection in mass spectrometry.

| Property | Value | Reference |

| CAS Number | 106031-79-2 | [2][3][4] |

| Molecular Weight | 351.68 g/mol | [2][3] |

| Molecular Formula | C₁₆H₉D₆Cl₃O₂ | [3] |

| Synonyms | This compound (dimethoxy-d6), DMDT-d6, Methoxy-DDT-d6 | [1][2] |

Analytical Methodologies for Methoxychlor

The detection and quantification of Methoxychlor in various matrices, such as environmental and biological samples, are crucial for monitoring and toxicological studies. A standard approach involves sample preparation followed by instrumental analysis.[5]

| Analytical Technique | Detector | Sample Matrix | Key Features |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Human milk, serum, adipose tissue | High sensitivity to halogenated compounds like Methoxychlor.[6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Food, Water | Provides high sensitivity and structural confirmation.[6] |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Pure samples of metabolites | Separates high molecular weight impurities.[6] |

Detailed Experimental Protocol: GC-MS Analysis of Methoxychlor in Water

This protocol provides a generalized procedure for the analysis of Methoxychlor in a water sample, utilizing this compound as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

-

A 1-liter water sample is collected in a glass container.

-

The sample is acidified.

-

A known concentration of this compound internal standard is added to the sample.

-

The sample is transferred to a separatory funnel.

-

An organic solvent, such as dichloromethane or a hexane/ether mixture, is added.[5]

-

The funnel is shaken vigorously to partition the analyte and internal standard into the organic layer.[5]

-

The organic layer is collected, and the extraction process may be repeated to ensure complete recovery.[5]

2. Cleanup

-

The collected organic extract is passed through a cleanup column containing Florisil or silica gel to remove interfering substances.[5]

-

The purified extract is then concentrated to a small volume.[5]

3. Instrumental Analysis: GC-MS

-

Injection: A small volume of the concentrated extract is injected into the GC system.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The difference in retention times between Methoxychlor and this compound allows for their separation.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of Methoxychlor and the this compound internal standard.

4. Data Interpretation

-

The concentration of Methoxychlor in the original sample is determined by comparing the peak area of the Methoxychlor to the peak area of the known concentration of the this compound internal standard.

Biological Signaling Pathways Affected by Methoxychlor

Methoxychlor is recognized as an endocrine disruptor, primarily due to its estrogenic activity.[2][3] It and its metabolites can interact with hormone signaling pathways, leading to various biological effects.

Methoxychlor has been shown to exert its effects through both estrogen and androgen receptor-mediated pathways.[2][3] Studies have indicated that exposure to Methoxychlor can lead to changes in the expression of genes such as the estrogen receptor alpha (esr1) and the androgen receptor (ar).[2][3] Furthermore, pathway analysis has suggested the involvement of c-fos signaling.[2][3]

The metabolism of Methoxychlor is a key aspect of its mechanism of action. In the liver, it is metabolized by cytochrome P450 enzymes into hormonally active metabolites, such as mono- and bis-demethylated derivatives.[7] These metabolites are capable of binding to the estrogen receptor.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methoxychlor affects multiple hormone signaling pathways in the largemouth bass (Micropterus salmoides) liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methoxychlor affects multiple hormone signaling pathways in the largemouth bass (Micropterus salmoides) liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (dimethoxy-d6) | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical characteristics of Methoxychlor-d6.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Methoxychlor-d6, a deuterated analog of the organochlorine pesticide Methoxychlor. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies to support research and development activities.

Physicochemical Properties

This compound (dimethoxy-d6) is a stable, isotopically labeled form of Methoxychlor, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium. This labeling is particularly useful in analytical and metabolic studies, serving as an internal standard for quantification by mass spectrometry.[1]

General Properties

| Property | Value | Reference |

| Chemical Name | 1,1'-(2,2,2-Trichloroethylidene)bis[4-(methoxy-d3)-benzene] | [2] |

| Synonyms | This compound (dimethoxy-d6), DMDT-d6 | [2][3] |

| Appearance | White to off-white solid | [3] |

| Isotopic Enrichment | 99 atom % D | [4] |

Tabulated Physical and Chemical Data

| Property | This compound | Methoxychlor (for reference) |

| CAS Number | 106031-79-2[2] | 72-43-5 |

| Molecular Formula | C₁₆H₉D₆Cl₃O₂[5] | C₁₆H₁₅Cl₃O₂ |

| Molecular Weight | 351.69 g/mol [4] | 345.65 g/mol [6] |

| Melting Point | Data not available | 87 °C |

| Boiling Point | 436.2 ± 45.0 °C at 760 mmHg (Predicted)[7] | Decomposes |

| Solubility | Soluble in Ethanol (100 mg/mL)[3] | Water: 0.1 mg/L at 25°C[6]; Readily soluble in aromatic, chlorinated, and ketonic solvents |

| LogP | 4.56 (Predicted)[7] | Not Available |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C (Predicted)[7] | Very low[6] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted)[7] | 1.41 g/cm³ at 25°C[8] |

Spectral Data

Detailed spectral data for this compound is not widely published. The following information for unlabeled Methoxychlor is provided as a reference for researchers.

-

Mass Spectrometry (MS): The mass spectrum of Methoxychlor typically shows a characteristic isotopic pattern due to the presence of three chlorine atoms. The molecular ion peak [M]+ is observed, along with fragment ions resulting from the loss of functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Methoxychlor exhibits signals corresponding to the aromatic protons and the methoxy protons.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the different carbon environments within the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of Methoxychlor displays characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, C-O stretching of the ether linkages, and C-Cl stretching of the trichloroethane group.

Experimental Protocols

The following are detailed methodologies for the extraction, cleanup, and analysis of Methoxychlor and its deuterated analog from various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[1][2][9][10][11]

Objective: To extract this compound from a solid matrix (e.g., fruit, vegetable, or soil) and remove interfering co-extractives.

Materials:

-

Homogenized sample (10-15 g)

-

50 mL centrifuge tubes

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl) or Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent (for high-fat matrices)

-

Graphitized carbon black (GCB) (for pigmented matrices)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Extraction: a. Weigh 10 or 15 g of the homogenized sample into a 50 mL centrifuge tube.[12] b. Add the appropriate amount of internal standard, such as this compound. c. Add 10 mL (for 10 g sample) or 15 mL (for 15 g sample) of acetonitrile.[12] For the AOAC method, 1% acetic acid in acetonitrile is used.[12] d. Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl or NaOAc).[12] e. Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.[12] f. Centrifuge the tube at 4000-5000 rpm for 5 minutes.[12]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of MgSO₄ and PSA. For samples with high fat content, C18 is added. For samples with pigments like chlorophyll, GCB is included.[11] b. Vortex the d-SPE tube for 30 seconds. c. Centrifuge for 5 minutes. d. The resulting supernatant is ready for GC-MS or HPLC analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common method for isolating organochlorine pesticides from aqueous samples.[13][14][15][16]

Objective: To extract this compound from a water sample.

Materials:

-

Water sample (1 L)

-

C18 SPE cartridge[13]

-

SPE manifold

-

Methanol

-

Dichloromethane or a mixture of acetone and n-hexane

-

Nitrogen evaporator

Protocol:

-

Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through the cartridge.[13] Do not allow the cartridge to go dry.

-

Sample Loading: a. Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Drying: a. After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

-

Elution: a. Elute the retained analytes from the cartridge with a suitable solvent. A common choice is dichloromethane or a mixture of acetone and n-hexane.[15] Collect the eluate in a collection tube.

-

Concentration: a. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[17]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

-

A non-polar capillary column (e.g., DB-5ms).

Typical GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 180 °C at 25 °C/min.

-

Ramp to 300 °C at 5 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of Methoxychlor and this compound. For tandem MS (MS/MS), specific precursor-to-product ion transitions would be monitored for enhanced selectivity.[17]

Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of thermally labile or non-volatile compounds.[18][19][20][21]

Instrumentation:

-

High-performance liquid chromatograph with a UV or mass spectrometric detector.

-

A reverse-phase C18 column.

Typical HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.[20] For MS detection, a modifier like formic acid can be added.[20]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C[19]

-

Injection Volume: 10-20 µL[21]

-

Detector:

-

UV detector set at a wavelength where Methoxychlor shows maximum absorbance (e.g., 238 nm).[19]

-

Mass spectrometer for more selective and sensitive detection.

-

Signaling Pathways and Metabolism

Methoxychlor is known to be an endocrine-disrupting chemical, primarily through its metabolites which can interact with hormone signaling pathways. The deuteration in this compound is not expected to alter these fundamental biological pathways.

Metabolic Activation by Cytochrome P450

Methoxychlor itself is considered a pro-estrogen. Its biological activity is largely dependent on its metabolism by cytochrome P450 (CYP450) enzymes in the liver. The primary metabolic reactions are O-demethylation of the methoxy groups.

Endocrine Disruption Signaling

The primary metabolites of Methoxychlor, particularly the bis-hydroxy metabolite (HPTE), are known to exert estrogenic and anti-androgenic effects.

-

Estrogenic Activity: HPTE can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens. This can lead to the activation of estrogen-responsive genes and subsequent disruption of normal endocrine function.

-

Anti-androgenic Activity: Methoxychlor and its metabolites can also act as antagonists to the androgen receptor, inhibiting the binding of androgens like testosterone and dihydrotestosterone. This can interfere with male reproductive development and function.

References

- 1. food-safety.com [food-safety.com]

- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. This compound (dimethoxy-d6) | LGC Standards [lgcstandards.com]

- 6. EXTOXNET PIP - METHOXYCHLOR [extoxnet.orst.edu]

- 7. This compound | CAS#:106031-79-2 | Chemsrc [chemsrc.com]

- 8. METHOXYCHLOR | Occupational Safety and Health Administration [osha.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. measurlabs.com [measurlabs.com]

- 11. nucleus.iaea.org [nucleus.iaea.org]

- 12. hpst.cz [hpst.cz]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. unitedchem.com [unitedchem.com]

- 15. weber.hu [weber.hu]

- 16. fms-inc.com [fms-inc.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Separation of Methoxychlor on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Environmental fate and degradation of Methoxychlor-d6.

An in-depth technical guide on the environmental fate and degradation of Methoxychlor, as a proxy for Methoxychlor-d6.

Introduction

Methoxychlor (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane) is a synthetic organochlorine insecticide that was introduced as a replacement for DDT.[1] Despite being less persistent and having lower toxicity in biological systems compared to DDT, its environmental behavior, persistence, and degradation are of significant interest to researchers and environmental scientists.[1][2] Methoxychlor's registration for pesticide use was canceled in the United States in 2003 and in the European Union in 2002 due to concerns about its acute toxicity, potential for bioaccumulation, and endocrine-disrupting activity.[1] This guide details the chemical's environmental persistence, transformation pathways, and the methodologies used to study its fate.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. Methoxychlor is a colorless to light-yellow crystalline solid with a slightly fruity odor.[3] It has very low solubility in water and a high octanol-water partition coefficient (Log Kow), indicating a strong tendency to adsorb to soil, sediment, and bioaccumulate in organisms.[1][4]

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₅Cl₃O₂ | [1] |

| Molar Mass | 345.65 g/mol | [1] |

| Water Solubility | 0.1 mg/L | [4] |

| Log Kow | 4.3 - 5.08 | [4] |

| Vapor Pressure | Very low | [4] |

| Soil Sorption Coefficient (Koc) | 620 - 100,000 | [5] |

Environmental Fate and Persistence

Methoxychlor is considered a persistent, bioaccumulative, and toxic (PBT) chemical.[1][6] Its degradation in the environment can take many months, with persistence being highly dependent on environmental conditions.[1]

Fate in Soil

Methoxychlor binds tightly to soil particles, limiting its mobility.[2][7] While some leaching into groundwater has been suggested, the majority of residues remain in the upper soil layers.[5][8] Degradation is significantly faster under anaerobic (oxygen-free) conditions compared to aerobic conditions.[2][9]

| Matrix | Condition | Half-life | Reference |

| Soil | Aerobic | >100 days (approx. 3 months) | [2][5][6] |

| Soil | Anaerobic | <28 days to 3 months | [5][9] |

| Water (Distilled) | - | 37 - 46 days | [2][4] |

| Water (River) | - | 2 - 5 hours | [2] |

| Sediment | Aerobic | >100 days | [5] |

| Sediment | Anaerobic | <28 days | [5] |

Fate in Aquatic Systems

In aquatic environments, methoxychlor partitions from water to suspended solids and sediments due to its low water solubility and high Koc value.[5] The half-life in water can vary dramatically, from a few hours in river water to over a month in distilled water.[2] Degradation in sediments is, similar to soil, much more rapid under anaerobic conditions.[5] Photolysis can also be a significant degradation pathway in sunlit surface waters.[10]

Bioaccumulation

Methoxychlor has a high potential for bioaccumulation in aquatic organisms.[4] High bioconcentration factors (BCF) have been observed in invertebrates like mussels and snails.[2] However, unlike DDT, many fish and mammals can metabolize methoxychlor relatively quickly, which limits its biomagnification up the food chain.[2][11]

| Organism | Bioconcentration Factor (BCF) | Reference | | :--- | :--- | :--- | :--- | | Mussel | 12,000 |[2][4] | | Snail | 5,000 - 8,570 |[2][4] | | Algae | 8,400 |[4] | | Fathead Minnow | 8,300 |[4] |

Degradation Pathways

Methoxychlor degrades in the environment through both biotic (microbial) and abiotic (chemical, photochemical) processes. The primary transformation reactions include dechlorination, O-demethylation, and hydroxylation.[3][7]

Biotic Degradation

Microbial action is a key driver of methoxychlor degradation, especially in anaerobic environments. The initial and primary degradation step under anaerobic conditions is reductive dechlorination.[9][12] Subsequent O-demethylation of the methoxy groups is also a critical transformation, often mediated by cytochrome P450 enzyme systems in microorganisms and higher organisms.[7][13] This process can actually "activate" the molecule, as some hydroxylated metabolites exhibit greater endocrine-disrupting potential than the parent compound.[13]

Caption: Simplified biotic degradation pathway of Methoxychlor in the environment.

Abiotic Degradation

Abiotic processes, primarily photolysis, contribute to the transformation of methoxychlor. In the presence of sunlight, especially in aqueous solutions, methoxychlor's degradation product, p,p'-dimethoxydichloroethene (DMDE), can undergo rapid photoisomerization.[2][10] Other photoproducts include anisoin and anisil.[2] Chemical hydrolysis occurs but is generally a slow process in moist soils, with a half-life of over a year.[5]

| Transformation Product | Parent Compound | Formation Process | Reference |

| Methoxychlor Olefin (MDE) | Methoxychlor | Aerobic degradation in hydrosoils | [2] |

| p,p'-dimethoxydichloroethene (DMDE) | Methoxychlor | Breakdown in neutral solution | [2] |

| Dechlorinated Methoxychlor (DMDD) | Methoxychlor | Anaerobic microbial degradation | [3][9] |

| Mono- and di-hydroxy derivatives | Methoxychlor | Microbial O-demethylation | [3][14] |

| Anisoin, Anisil | Methoxychlor | Breakdown in neutral solution | [2] |

Experimental Protocols

The analysis of methoxychlor in environmental samples requires robust extraction, cleanup, and instrumental analysis techniques to achieve low detection limits and accurate quantification.

Sample Preparation and Extraction

The goal of sample preparation is to isolate methoxychlor from the complex environmental matrix (e.g., water, soil, tissue) and remove interfering substances. A common approach is liquid-liquid extraction (LLE) for water samples and sonication or Soxhlet extraction for solid samples, followed by a cleanup step using solid-phase extraction (SPE) with materials like Florisil.[15][16]

Caption: General workflow for the analysis of Methoxychlor in environmental samples.

Generalized Protocol for Water Sample Analysis:

-

Extraction: A 1-liter water sample is acidified. A suitable organic solvent, such as dichloromethane, is added to a separatory funnel with the sample.[15] The funnel is shaken vigorously to partition the methoxychlor into the organic layer. This process is typically repeated to ensure complete extraction.[15]

-

Cleanup: The combined organic extracts are passed through a cleanup column containing an adsorbent like Florisil or silica gel to remove polar interferences.[15][16]

-

Concentration: The purified extract is concentrated to a small, precise volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.[15]

-

Analysis: The final extract is analyzed via gas chromatography.[15]

Instrumental Analysis

Gas chromatography (GC) is the most prevalent technique for analyzing methoxychlor.[15]

-

Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds like methoxychlor, making it an excellent tool for trace-level detection.[15]

-

Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS provides definitive identification of methoxychlor and its metabolites based on their unique mass spectra, which is crucial for confirming results and identifying unknown degradation products.[17]

| Technique | Detector | Purpose | Sensitivity | Reference |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Quantification | High (ppb-ppt) | [15] |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification & Quantification | High (ppb-ppt) | [17] |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Analysis of metabolites | Moderate | [17] |

Conclusion

Methoxychlor is a persistent organic pollutant that degrades slowly in the environment, particularly under aerobic conditions in soil and sediment. Its strong affinity for particulate matter leads to its accumulation in these matrices. The primary degradation pathways involve microbial dechlorination under anaerobic conditions and O-demethylation, which can sometimes produce metabolites with significant biological activity. Abiotic processes like photolysis also play a role in its transformation in aquatic systems. Due to the chemical similarity, the environmental fate and degradation pathways of this compound are expected to closely mirror those of its non-deuterated counterpart detailed in this guide.

References

- 1. Methoxychlor - Wikipedia [en.wikipedia.org]

- 2. EXTOXNET PIP - METHOXYCHLOR [extoxnet.orst.edu]

- 3. Methoxychlor | C16H15Cl3O2 | CID 4115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ospar.org [ospar.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Enhanced biodegradation of methoxychlor in soil under sequential environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photochemical transformation of the DDT and methoxychlor degradation products, DDE and DMDE, by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxychlor | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 12. An environmental fate study of methoxychlor using water-sediment model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of methoxychlor by Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of the endocrine disruptor pesticide-methoxychlor by human P450s: pathways involving a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. env.go.jp [env.go.jp]

- 17. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicological Profile of Deuterated Methoxychlor: An In-depth Technical Guide

Introduction

Methoxychlor, a chlorinated hydrocarbon insecticide, has been used as a replacement for DDT. However, due to its endocrine-disrupting properties and environmental persistence, its use has been banned in many countries.[1] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to alter the pharmacokinetic and toxicological profiles of a compound. This is primarily due to the kinetic isotope effect (KIE), where the heavier deuterium atom slows down the rate of chemical reactions, particularly metabolic processes mediated by enzymes like cytochrome P450s.[2][3] This guide provides a comprehensive overview of the known toxicological profile of methoxychlor and discusses the potential implications of deuteration on its metabolism and toxicity.

Toxicological Profile of Methoxychlor

The toxicity of methoxychlor has been evaluated in various animal models. The primary target for its toxicity is the reproductive system, a consequence of its proestrogenic and anti-androgenic activities.[4]

Acute Toxicity

Methoxychlor exhibits low acute toxicity via oral and dermal routes.

| Species | Route | Parameter | Value (mg/kg) | Reference |

| Rat | Oral | LD50 | 5000 - 6000 | [5] |

| Mouse | Oral | LD50 | 1850 | [5] |

| Hamster | Oral | LD50 | 2000 | [5] |

| Rabbit | Dermal | LD50 | >2000 | [5] |

Subchronic and Chronic Toxicity

Prolonged exposure to methoxychlor has been shown to affect various organs, with the reproductive system being the most sensitive.

| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| Rat | 28 days | Oral | <20 | 20 | Atrophy of mammary acinus in males. | [6] |

| Rat | 2 years | Oral | - | 500 | Reduced weight gain (attributed to food refusal). | [5] |

| Rabbit | 15 days | Oral | - | 200 | Fatal in most cases. | [5] |

Reproductive and Developmental Toxicity

Methoxychlor is a well-documented reproductive and developmental toxicant due to its endocrine-disrupting properties.[7]

| Species | Exposure Period | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed at LOAEL | Reference |

| Rat | Gestation & Lactation | Oral | 5 | - | Precocious vaginal opening in female offspring. | [4] |

| Mouse | Gestation days 6-15 | Oral | - | 200 | Delayed ossification and wavy ribs in offspring. | [8] |

Genotoxicity

The genotoxicity of methoxychlor has been evaluated in a variety of in vitro and in vivo assays. The results are largely negative, suggesting that methoxychlor is not a direct mutagen.

| Assay | System | With Metabolic Activation | Without Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | Negative | Negative | Negative | [5] |

| Chromosomal Aberration | Mouse bone marrow (in vivo) | N/A | N/A | Negative | [5] |

| Unscheduled DNA Synthesis | Rat hepatocytes (in vitro) | N/A | Negative | Negative | [9] |

Metabolism of Methoxychlor and the Impact of Deuteration

Methoxychlor itself is considered a proestrogen, and its estrogenic and other toxic effects are primarily mediated by its metabolites.[10] The metabolism of methoxychlor mainly occurs in the liver and is catalyzed by cytochrome P450 (CYP) enzymes.[11]

The primary metabolic pathway is O-demethylation of the two methoxy groups, which leads to the formation of mono- and bis-hydroxylated metabolites. These phenolic metabolites are more estrogenic than the parent compound.[10]

Metabolic Pathways of Methoxychlor

The metabolic transformation of methoxychlor involves several key steps:

-

O-Demethylation: The initial and rate-limiting step in the activation of methoxychlor is the removal of a methyl group from one of the methoxy moieties by CYP enzymes, primarily CYP2C19, to form a mono-hydroxylated metabolite.[1]

-

Second O-Demethylation: The mono-hydroxylated metabolite can undergo a second O-demethylation to form a bis-hydroxylated metabolite.

-

Other Pathways: Other minor metabolic pathways include hydroxylation of the aromatic rings and dechlorination.

Figure 1: Simplified metabolic pathway of methoxychlor.

Potential Impact of Deuteration

Deuteration of the methoxy groups of methoxychlor is expected to significantly impact its metabolism due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, making it more difficult for CYP enzymes to cleave.

A study on the metabolism of [monomethyl-D3]methoxychlor in rat liver microsomes demonstrated a significant intramolecular deuterium isotope effect on the oxidative demethylation process.[12] This suggests that deuterating the methoxy groups would slow down the rate of O-demethylation.

Hypothesized Consequences of Deuteration:

-

Reduced formation of estrogenic metabolites: By slowing down O-demethylation, deuteration would likely decrease the rate of formation of the more potent mono- and bis-hydroxylated metabolites.

-

Altered toxicological profile: A reduction in the formation of active metabolites could lead to a decrease in the endocrine-disrupting and other toxic effects of methoxychlor.

-

Shift in metabolic pathways: A slower O-demethylation might lead to an increased contribution of other, minor metabolic pathways. The toxicological implications of such a shift are currently unknown.

-

Increased half-life of the parent compound: Slower metabolism would lead to a longer half-life of deuterated methoxychlor in the body. While this might decrease acute toxicity from active metabolites, it could potentially lead to different chronic toxicity effects from the parent compound itself.

Figure 2: Hypothesized effect of deuteration on methoxychlor toxicity.

Endocrine Disruption Signaling Pathway

The estrogenic activity of methoxychlor's metabolites is mediated through their interaction with estrogen receptors (ERα and ERβ). This interaction can disrupt normal endocrine signaling pathways.

Figure 3: Simplified signaling pathway for methoxychlor-induced endocrine disruption.

Experimental Protocols

Detailed experimental protocols for key toxicological studies on methoxychlor are summarized below.

NCI Carcinogenicity Bioassay (NCI, 1978)

-

Test Animals: Osborne-Mendel rats and B6C3F1 mice, 50 of each sex per group.

-

Administration: Technical-grade methoxychlor was administered in the feed for 78 weeks.

-

Dose Levels:

-

Rats (time-weighted average): 448 and 845 ppm for males; 750 and 1385 ppm for females.

-

Mice (time-weighted average): 1746 and 3491 ppm for males; 997 and 1994 ppm for females.

-

-

Observation Period: Rats were observed for an additional 34 weeks and mice for an additional 15 weeks after the treatment period.

-

Endpoints: Survival, body weight, and histopathological examination of major tissues and organs for neoplastic and non-neoplastic lesions.[9]

Two-Generation Reproductive Toxicity Study (Chapin et al., 1997)

-

Test Animals: Sprague-Dawley rats.

-

Administration: Methoxychlor was administered in the diet to the F0 generation from post-weaning through mating, gestation, and lactation. The F1 generation was exposed from conception until study termination.

-

Dose Levels: 0, 5, 50, and 150 mg/kg/day.

-

Endpoints:

-

F0 generation: Body weight, food consumption, clinical signs, estrous cyclicity, mating, fertility, and gestation length.

-

F1 generation: Viability, growth, anogenital distance, vaginal opening, preputial separation, and reproductive performance.

-

Histopathology: Reproductive organs of F0 and F1 generations.

-

In Vitro Genotoxicity Assays

Ames Test (Salmonella typhimurium reverse mutation assay):

-

Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Procedure: Bacteria are exposed to various concentrations of methoxychlor with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (mutated back to a state where they can synthesize an essential amino acid) is counted.

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.[5]

In Vivo Chromosomal Aberration Assay:

-

Test Animals: Mice.

-

Administration: A single intraperitoneal injection of methoxychlor.

-

Procedure: Bone marrow cells are collected at specific time points after treatment. The cells are arrested in metaphase, harvested, and slides are prepared for microscopic examination of chromosomal abnormalities.

-

Endpoint: The frequency of cells with chromosomal aberrations (e.g., breaks, gaps, rearrangements) is compared between treated and control groups.[5]

Conclusion

The toxicological profile of methoxychlor is characterized by its low acute toxicity but significant reproductive and developmental toxicity due to its endocrine-disrupting activity. The metabolism of methoxychlor to more estrogenic phenolic compounds is a key step in its mechanism of toxicity.

While a complete toxicological profile of deuterated methoxychlor is not available, the principles of the kinetic isotope effect strongly suggest that deuteration of the methoxy groups would slow down its metabolic activation. This would likely lead to a reduction in the formation of estrogenic metabolites and, consequently, a decrease in its endocrine-disrupting toxicity. However, the potential for altered toxicity due to a longer half-life of the parent compound or a shift in metabolic pathways warrants further investigation. The information presented in this guide provides a foundation for researchers and drug development professionals to understand the toxicology of methoxychlor and to inform the design and interpretation of future studies on its deuterated analogs.

References

- 1. Metabolism of the endocrine disruptor pesticide-methoxychlor by human P450s: pathways involving a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Metabolism of methoxychlor by Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Effects of added albumin on the kinetic isotope effect observed in the microsomal oxidative demethylation of the methoxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methoxychlor affects multiple hormone signaling pathways in the largemouth bass (Micropterus salmoides) liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pesticide Methoxychlor Promotes the Epigenetic Transgenerational Inheritance of Adult-Onset Disease through the Female Germline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Bioassay of methoxychlor for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

Methoxychlor-d6 stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of Methoxychlor-d6

Introduction

This compound, the deuterated analogue of Methoxychlor, serves as a critical internal standard for the quantitative analysis of its parent compound in various matrices. Its structural similarity and mass difference allow for accurate quantification by mass spectrometry-based techniques, correcting for variations during sample preparation and analysis. The reliability of these analytical methods is fundamentally dependent on the stability and purity of the deuterated standard. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound, intended for researchers, analytical scientists, and professionals in drug development and environmental analysis.

Stability and Storage Conditions

The long-term stability of deuterated pesticide standards is crucial for ensuring the accuracy of analytical data. While specific long-term stability studies for this compound are not extensively published, general guidelines for deuterated standards and related pesticide compounds provide a strong basis for recommended storage and handling.

General Recommendations

Stock solutions of pesticide standards, including deuterated analogues, have been shown to be stable for extended periods when stored under appropriate conditions.[1] For many pesticides amenable to gas chromatography, stock solutions (e.g., 1000 µg/mL in solvents like toluene, acetone, or ethyl acetate) are stable for 2 to 8 years when stored at or below -20°C.[1]

Quantitative Stability Data Summary

The following table summarizes the recommended storage conditions and expected stability for this compound, based on general data for deuterated pesticide standards. It is imperative for laboratories to perform their own periodic verification of standard concentrations.

| Parameter | Condition | Recommended Duration | Solvent Considerations |

| Long-Term Storage (Neat Material) | ≤ -20°C, protected from light | 4 - 13 years[1] | N/A |

| Long-Term Storage (Stock Solution) | ≤ -20°C, in tightly sealed containers | 2 - 8 years[1] | Toluene, Acetone, Ethyl Acetate[2][1] |

| Short-Term Storage (Working Solution) | 2°C to 8°C, protected from light | Up to 1 month (Verification recommended) | Acetonitrile, Methanol |

Note: The stability durations are based on studies of a wide range of pesticides and should be considered as general guidance.[2][1] Laboratories should establish their own re-analysis schedules.

Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for interpreting analytical results. The primary degradation routes for Methoxychlor are hydrolysis and O-demethylation.

Hydrolysis

Under aqueous conditions, particularly at alkaline pH, Methoxychlor can undergo hydrolysis. A major product of this pathway is 1,1-bis(p-methoxyphenyl)-2,2-dichloroethylene (DMDE).

O-Demethylation

Metabolic processes, particularly in mammals and soil microorganisms, can lead to the O-demethylation of the methoxy groups. This results in the formation of mono-hydroxylated (Mono-OH) and di-hydroxylated (Bis-OH) derivatives.

The following diagram illustrates the primary degradation pathways of Methoxychlor.

Caption: Primary degradation pathways of this compound.

Experimental Protocols

To ensure the stability and reliability of this compound standards, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on a deuterated compound like this compound.[3]

Objective: To identify potential degradation pathways and products under stress conditions.

Materials:

-

This compound standard

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

High-purity solvent (e.g., acetonitrile or methanol)

-

HPLC or GC-MS system

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24, 48, 72 hours).[3]

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period.[3]

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified period.[3]

-

Thermal Degradation: Store a sample of the stock solution in a sealed vial at an elevated temperature (e.g., 80°C) for a specified period.[3]

-

Photolytic Degradation: Expose a sample of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.[3]

-

-

Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

-

Analytical Method: Analyze the stressed samples and a control sample (unstressed stock solution) using a validated stability-indicating chromatographic method (e.g., HPLC-UV/MS or GC-MS).

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

-

Calculate the percentage of degradation of this compound.

-

Use mass spectrometry to propose structures for the major degradation products.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is paramount for its effective use as an internal standard in quantitative analytical methods. Based on data from related pesticide standards, this compound is expected to be stable for several years when stored as a neat material or in a suitable solvent at or below -20°C and protected from light.[2][1] Potential degradation pathways include hydrolysis and O-demethylation, which should be considered when developing and validating analytical methods. The implementation of forced degradation studies is a valuable tool for understanding the stability profile of this compound and for ensuring the development of robust, stability-indicating analytical methods. Adherence to proper storage and handling procedures will ensure the long-term integrity and reliability of this important analytical standard.

References

Commercial Production and Purity of Methoxychlor-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial production, purification, and analytical control of Methoxychlor-d6. This compound serves as a critical internal standard for the quantitative analysis of Methoxychlor, a formerly used organochlorine pesticide, in various matrices. Its deuterated nature allows for precise quantification by mass spectrometry-based methods, compensating for analyte loss during sample preparation and analysis.

Commercial Production of this compound

Commercial-grade this compound is primarily synthesized for use as an analytical reference standard. While specific process details are proprietary to manufacturers, the synthesis can be logically deduced from the established synthesis of Methoxychlor and general isotopic labeling techniques. The key to producing this compound is the introduction of six deuterium atoms onto the two methoxy groups of the molecule.

Inferred Synthesis Pathway

The most plausible commercial synthesis route for this compound involves a two-step process: the preparation of a deuterated precursor, Anisole-d3, followed by its condensation with chloral.

Step 1: Synthesis of Anisole-d3 (Methoxy-d3-benzene)

Anisole-d3 is likely prepared via the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a methylating agent by a phenoxide ion. To introduce the deuterium label, a deuterated methylating agent is used.

-

Reactants: Phenol, a strong base (e.g., sodium hydroxide), and a deuterated methylating agent (e.g., Iodomethane-d3 or Dimethyl sulfate-d6).

-

Reaction: The base deprotonates phenol to form sodium phenoxide, which then reacts with the deuterated methylating agent in an SN2 reaction to yield Anisole-d3.

-

Purification: The resulting Anisole-d3 is purified, likely through distillation, to remove any unreacted starting materials and byproducts.

Step 2: Condensation of Anisole-d3 with Chloral

The final step is the condensation of two molecules of the synthesized Anisole-d3 with one molecule of chloral (trichloroacetaldehyde) in the presence of an acid catalyst, typically sulfuric acid.[6] This reaction is analogous to the historical commercial production of non-deuterated Methoxychlor.[7]

-

Reactants: Anisole-d3, Chloral, and a strong acid catalyst (e.g., sulfuric acid).

-

Reaction: The electrophilic substitution reaction results in the formation of 1,1,1-trichloro-2,2-bis(4-methoxy-d3-phenyl)ethane (this compound).

-

Purification: The crude this compound is then purified to the high level required for an analytical standard. This process likely involves recrystallization and/or chromatographic techniques to remove unreacted precursors and isomeric impurities.

Production Scale

This compound is produced on a small, laboratory to pilot-plant scale, consistent with the demand for analytical standards. Production is not on the same industrial scale as commodity chemicals.

Purity and Quality Control

The purity of this compound is critical for its function as an internal standard. Manufacturers employ a suite of analytical techniques to certify the chemical and isotopic purity of each batch.

Analytical Methodologies

2.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for both the identification and quantification of this compound and its potential impurities.

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.

-

Typical Protocol:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used for pesticide analysis.

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to elute all components.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring for specific ions characteristic of this compound. Key ions would include the molecular ion and characteristic fragment ions, taking into account the mass shift due to deuterium labeling.

-

-

2.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of this compound, particularly for non-volatile impurities that are not amenable to GC analysis.

-

Principle: The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.

-

Typical Protocol:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, is typically employed.

-

Detector: A UV detector is often used, monitoring at a wavelength where this compound has significant absorbance.

-

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for confirming the structure of this compound and assessing its isotopic purity.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and coupling patterns in the NMR spectrum provide detailed information about the molecular structure.

-

Application: In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons would be absent or significantly diminished, confirming successful deuteration. The remaining signals for the aromatic and aliphatic protons can be used to confirm the overall structure.

Purity Data

Commercial suppliers of this compound provide a Certificate of Analysis (CoA) with each batch, detailing the purity.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | GC-MS, HPLC |

| Isotopic Purity | ≥99 atom % D | GC-MS, NMR |

| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, MS |

| Appearance | White to off-white solid | Visual Inspection |

Note: Specific values may vary between suppliers and batches. For instance, some suppliers may offer a chemical purity of ≥95%.

Visualizations

Inferred Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Quality Control and Analysis Pathway

Caption: The analytical workflow for ensuring the quality of this compound.

Conclusion

The commercial production of this compound is a specialized process focused on delivering a high-purity product for use as an analytical internal standard. The synthesis likely proceeds through the preparation of a deuterated anisole precursor, followed by condensation with chloral. Rigorous quality control, employing techniques such as GC-MS, HPLC, and NMR, ensures the chemical and isotopic purity of the final product, which is essential for its application in sensitive and accurate quantitative analysis. Researchers and scientists relying on this compound can be confident in its quality due to these stringent manufacturing and analytical protocols.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. jk-sci.com [jk-sci.com]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. US2535000A - Insecticidal composition comprising ddt and methoxychlor - Google Patents [patents.google.com]

The Divergent Mechanisms of Methoxychlor and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxychlor (MXC), a synthetic organochlorine pesticide, has long been recognized for its endocrine-disrupting properties, primarily mediated through its metabolites. The substitution of hydrogen with deuterium in the methoxy groups of MXC introduces a significant kinetic isotope effect, profoundly altering its metabolic activation and subsequent biological activity. This technical guide provides an in-depth analysis of the mechanisms of action of both methoxychlor and its deuterated form, offering a comparative perspective for researchers in toxicology, pharmacology, and drug development. This document outlines the distinct signaling pathways, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key molecular interactions.

Introduction

Methoxychlor, structurally related to DDT, exerts its biological effects predominantly after metabolic conversion to hormonally active compounds.[1] Its primary metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), is a potent estrogen receptor (ER) modulator, exhibiting a complex profile of agonism and antagonism at different ER subtypes.[2] The process of deuteration, specifically at the methoxy moieties, significantly impacts the rate-limiting step of this metabolic activation, leading to a distinct toxicological and pharmacological profile for the deuterated analog. Understanding these differences is crucial for assessing the environmental impact of methoxychlor and for the potential application of deuteration in modulating the activity of other xenobiotics.

Mechanism of Action of Methoxychlor

The biological activity of methoxychlor is intrinsically linked to its metabolic transformation. While methoxychlor itself has weak estrogenic potential, its metabolites are potent endocrine disruptors.[3]

Metabolic Activation of Methoxychlor

The primary pathway for methoxychlor metabolism is the O-demethylation of its two methoxy groups by cytochrome P450 (CYP) enzymes in the liver.[4] This process generates mono-demethylated and then di-demethylated (HPTE) metabolites. Several CYP isoforms are involved in this process, with CYP2C19 playing a significant role.[4]

The metabolic cascade is as follows:

-

Methoxychlor is first demethylated to form mono-hydroxy-methoxychlor .

-

Mono-hydroxy-methoxychlor is further demethylated to yield the highly active metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) .

Interaction with Nuclear Receptors

The primary molecular targets of methoxychlor's active metabolite, HPTE, are the estrogen receptors alpha (ERα) and beta (ERβ).

-

Estrogen Receptor Alpha (ERα) Agonism: HPTE acts as a potent agonist at ERα, mimicking the effects of the natural ligand, 17β-estradiol. This interaction is responsible for the uterotrophic and other estrogenic effects observed following methoxychlor exposure.[2]

-

Estrogen Receptor Beta (ERβ) Antagonism: In contrast to its effect on ERα, HPTE acts as an antagonist at ERβ.[2] This differential activity on the two ER subtypes contributes to the complex and tissue-specific effects of methoxychlor.

-

Androgen Receptor (AR) Antagonism: HPTE has also been shown to exhibit anti-androgenic activity by acting as an antagonist at the androgen receptor.[2] This can contribute to the reproductive toxicity of methoxychlor in males.

Signaling Pathways